molecular formula C13H9F6N3O2 B3432970 ethyl 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate CAS No. 1172939-75-1

ethyl 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B3432970
CAS No.: 1172939-75-1
M. Wt: 353.22 g/mol
InChI Key: UPJUWBSCULIEHG-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a 5-(trifluoromethyl)pyridin-2-yl group and at the 5-position with a trifluoromethyl (-CF₃) group. The 4-position contains an ethyl carboxylate ester (Figure 1). The dual trifluoromethyl groups enhance lipophilicity and metabolic stability, making it structurally distinct from related pyrazole derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F6N3O2/c1-2-24-11(23)8-6-21-22(10(8)13(17,18)19)9-4-3-7(5-20-9)12(14,15)16/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJUWBSCULIEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172939-75-1
Record name ethyl 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate
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Biological Activity

Introduction

Ethyl 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate (CAS No. 956571-72-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3N3O2C_{13}H_{12}F_3N_3O_2 with a molecular weight of 299.25 g/mol. The compound features a pyrazole ring substituted with trifluoromethyl groups and an ethyl ester functional group, which are known to influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in various in vitro assays against multiple cancer cell lines.

Cell Line IC50 (µM) Activity
HT-29 (Colon Cancer)5.66Moderate Activity
RXF 393 (Renal Cancer)1.14High Sensitivity
MEXF 1341 (Melanoma)Above AverageSignificant Activity
OVXF 899 (Ovarian Cancer)Above AverageSignificant Activity

The compound exhibited an IC50 value of approximately 5.66 µM against HT-29 cells, while showing particularly potent activity against RXF 393 renal cancer cells with an IC50 of 1.14 µM .

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of specific kinases and signaling pathways associated with tumor growth and metastasis. For instance, pyrazole derivatives have been identified as inhibitors of RET kinase, which plays a crucial role in various cancers .

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups in the structure enhances lipophilicity, potentially improving cellular uptake and bioavailability. Modifications to the pyrazole and pyridine moieties can further optimize the compound's potency and selectivity against cancer cells .

Case Studies

Case Study 1: In Vitro Evaluation

A comprehensive study evaluated the anticancer activity of several pyrazole derivatives, including this compound. This study utilized a panel of twelve human cancer cell lines to assess proliferation inhibition. The results indicated that compounds with similar structural features exhibited varied levels of activity, emphasizing the importance of specific substituents on the pyrazole ring .

Case Study 2: Targeting Kinase Inhibition

Another research effort focused on the inhibitory effects of this compound on RET kinase, demonstrating its potential as a therapeutic agent for RET-driven cancers. The study revealed that modifications to the core structure could lead to enhanced selectivity and reduced off-target effects .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate exhibits potential as a pharmaceutical agent due to its structural features that may influence biological activity:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines, indicating potential for further development as anticancer agents.
  • Anti-inflammatory Properties : Research indicates that related compounds can modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory effects.

Agrochemicals

The compound's trifluoromethyl group is known to enhance biological activity and stability in agrochemical applications:

  • Pesticide Development : Its structure may confer herbicidal or insecticidal properties, making it a candidate for new pesticide formulations.

Material Science

In material science, the unique properties of this compound can be exploited in the development of advanced materials:

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymers can improve thermal stability and chemical resistance.

Case Study 1: Antitumor Activity Evaluation

A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated significant inhibition of cell proliferation at micromolar concentrations, warranting further exploration into its mechanism of action and therapeutic potential.

Case Study 2: Pesticidal Efficacy

In agricultural trials, formulations containing this compound exhibited enhanced efficacy against common pests compared to traditional agents. Field studies indicated a reduction in pest populations and increased crop yields.

Comparison with Similar Compounds

Structural and Property Comparison Table

Compound Name Pyrazole Substituents Pyridine Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
Ethyl 5-(Trifluoromethyl)-1-[5-(Trifluoromethyl)Pyridin-2-yl]-1H-Pyrazole-4-Carboxylate 5-CF₃, 1-(5-CF₃-Pyridin-2-yl) 5-CF₃ ~408.2 (estimated) Not reported Agrochemicals, Pharma
Ethyl 1-(4-Nitrophenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate 5-CF₃, 1-(4-NO₂-Ph) N/A 329.24 106–110 Intermediate
Ethyl 1-(3-Chloro-5-CF₃-Pyridin-2-yl)-5-CF₃-1H-Pyrazole-4-Carboxylate 5-CF₃, 1-(3-Cl-5-CF₃-Pyridin-2-yl) 3-Cl, 5-CF₃ 387.67 Not reported Research
Ethyl 5-Methyl-1-[5-CF₃-Pyridin-2-yl]-1H-Pyrazole-4-Carboxylate 5-CH₃, 1-(5-CF₃-Pyridin-2-yl) 5-CF₃ ~318.3 (estimated) Not reported Pharmaceuticals

Q & A

Q. What are the recommended synthetic routes for preparing ethyl 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate, and how can intermediates be characterized?

Methodological Answer: A viable approach involves cyclocondensation of ethyl acetoacetate with trifluoromethyl-substituted hydrazines or pyridinyl hydrazines, followed by functionalization at the pyrazole C4 position. For example, similar pyrazole-4-carboxylates have been synthesized via cyclocondensation using DMF-DMA as a catalyst, with subsequent hydrolysis under basic conditions to yield carboxylic acid intermediates . Key intermediates should be characterized via:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm trifluoromethyl group integration and substitution patterns.
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguities in regiochemistry .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula consistency.

Q. How can researchers optimize reaction conditions for introducing trifluoromethyl groups into the pyrazole and pyridine rings?

Methodological Answer: Trifluoromethylation often employs reagents like CF₃Cu, CF₃I, or Togni’s reagent under transition-metal catalysis. For pyridine derivatives, direct C–H trifluoromethylation at the 5-position can be achieved using Pd/Cu bimetallic systems in DMF at 80–100°C . Reaction optimization should include:

  • Design of Experiments (DOE) to screen temperature, solvent polarity, and catalyst loading, reducing trial-and-error approaches .
  • In situ monitoring via FT-IR or HPLC to track intermediate formation and minimize side reactions.

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the regioselectivity of trifluoromethyl group incorporation in similar pyrazole derivatives?

Methodological Answer: Density Functional Theory (DFT) can model transition states and intermediate stabilization energies to predict regioselectivity. For example, studies on analogous pyrazole-4-carboxylic acids used B3LYP/6-311++G(d,p) basis sets to calculate charge distribution and frontier molecular orbitals, explaining preferential substitution at the C5 position . Key steps:

  • Molecular docking to assess steric hindrance from the pyridinyl substituent.
  • Reaction path search algorithms (e.g., GRRM) to identify low-energy pathways for trifluoromethylation .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for trifluoromethyl-substituted pyrazoles?

Methodological Answer: Discrepancies in ¹⁹F NMR shifts or XRD-derived bond angles may arise from solvent effects or polymorphism. To address this:

  • Variable-temperature NMR can reveal dynamic conformational changes.
  • Crystallization screening (e.g., using 10+ solvents) ensures reproducible single-crystal growth for XRD validation .
  • Cross-validate spectral data with computational predictions (e.g., GIAO NMR calculations) .

Q. How can researchers design a scalable synthesis route while minimizing hazardous byproducts (e.g., fluorinated waste)?

Methodological Answer: Adopt green chemistry principles:

  • Catalytic systems : Replace stoichiometric reagents with recyclable catalysts (e.g., Cu NPs for trifluoromethylation).
  • Membrane separation technologies : Isolate fluorinated byproducts using nanofiltration or reverse osmosis .
  • Life-cycle assessment (LCA) : Quantify waste streams using metrics like E-factor and prioritize atom-economical steps .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data for trifluoromethylpyrazoles in cross-coupling reactions?

Methodological Answer: Contradictions often stem from divergent electronic effects of substituents. For example, electron-withdrawing groups (e.g., pyridinyl) may deactivate the pyrazole ring toward Suzuki coupling. To resolve:

  • Hammett plots : Correlate substituent σ values with reaction rates to quantify electronic influences.
  • Control experiments : Compare reactivity of the target compound with analogs lacking the pyridinyl group .

Methodological Tables

Parameter Optimized Conditions Key Reference
Cyclocondensation temperature80–100°C in DMF
Trifluoromethylation catalystPd/Cu (1:2 molar ratio)
Crystallization solventEthanol/water (7:3 v/v)
DOE screening variablesTemperature, solvent, catalyst loading

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate

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